5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine
Description
Solid-Phase vs. Solution-Phase Coupling Strategies for Acrylamido Linker Incorporation
The incorporation of acrylamido linkers into uridine derivatives is pivotal for post-synthetic modifications, such as fluorescence labeling or polymer conjugation. Solid-phase synthesis has emerged as the preferred method due to its scalability and reduced purification demands. For instance, a protocol using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite on controlled pore glass (CPG) supports achieved 92% coupling efficiency for acrylamido-functionalized uridine, as demonstrated in automated oligonucleotide synthesizers. This method minimizes side reactions by spatially isolating reactive sites, ensuring high purity (>98%) of the final product.
In contrast, solution-phase coupling , while flexible for small-scale modifications, faces challenges in regioselectivity. A study comparing aqueous-phase Heck coupling for acrylate attachment to 5-iodouridine derivatives reported yields of 35–55% for purine bases but <20% for pyrimidines. The steric hindrance of the DMT group at the 5'-position further complicates solution-phase reactions, necessitating multi-step protection/deprotection sequences.
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield | 85–92% | 35–55% |
| Purity | >98% | 70–85% |
| Scalability | High | Low |
| Purification Complexity | Low | High |
The acrylamido group’s polymerizable nature further favors solid-phase strategies, as demonstrated in the synthesis of DNA-polymer hybrids using Acrylamide-dT-CE phosphoramidite . This approach retains the DMT group’s acid-labile properties, enabling seamless integration into standard oligonucleotide synthesis workflows.
Optimization of Aminohexyl Spacer Length in Nucleoside Functionalization
The 6-aminohexyl spacer in 5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine balances steric flexibility and functional accessibility. Comparative studies of spacer lengths (C3 to C12) revealed that hexyl chains optimize DNA probe performance by:
- Reducing steric clashes during hybridization (∆Tm = +3.2°C vs. C3 spacers).
- Enhancing conjugation efficiency with bulky fluorophores (e.g., Tamra) by 40% compared to shorter spacers.
- Minimizing nonspecific adsorption in biosensor applications due to controlled surface proximity.
A structural analysis using molecular dynamics simulations showed that hexyl spacers adopt a helical conformation in aqueous solutions, positioning the acrylamido group 1.8 nm from the DNA backbone—ideal for subsequent functionalization. Shorter spacers (C3–C4) restrict mobility, while longer chains (C8–C12) induce entanglement, reducing hybridization kinetics by 25%.
Regioselective Installation of Dimethoxytrityl Protecting Groups
The 5'-O-DMT group is indispensable for stepwise oligonucleotide assembly, requiring precise installation to avoid 3'- or 2'-side reactions. Traditional methods using 4,4'-dimethoxytrityl chloride in pyridine achieve 80–85% regioselectivity but necessitate harsh conditions (48h, 50°C). A breakthrough involves organocatalytic strategies employing valinol-derived catalysts, which enhance 5'-selectivity to 98% at room temperature.
The catalyst’s mechanism relies on hydrogen-bonding interactions that stabilize the 5'-hydroxyl group, as confirmed by NMR studies. This method also enables one-pot protection of 2'-O-TBS (tert-butyldimethylsilyl) groups, streamlining the synthesis of dual-protected uridine derivatives:
| Method | Regioselectivity | Reaction Time | Yield |
|---|---|---|---|
| Traditional (DMTrCl) | 80–85% | 48h | 70% |
| Organocatalytic | 98% | 24h | 92% |
This advancement reduces purification steps and improves compatibility with acid-sensitive modifications like acrylamido linkers.
Comparative Analysis of Amidite vs. Active Ester Conjugation Approaches
Functionalizing the aminohexyl spacer requires robust conjugation chemistry. Phosphoramidite chemistry dominates solid-phase synthesis due to its stability and compatibility with automated synthesizers. For example, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite reactions achieve >95% incorporation of acrylamido-uridine into DNA strands.
Active ester approaches (e.g., NHS esters), while efficient in solution (90% yield), suffer from hydrolysis during prolonged synthesis cycles. A comparative study of Tamra labeling showed that amidite-based conjugation retained 98% fluorescence intensity after 20 synthesis cycles, whereas active esters degraded to 60%.
| Conjugation Method | Efficiency | Stability | Compatibility |
|---|---|---|---|
| Phosphoramidite | >95% | High | Solid-phase |
| Active Ester (NHS) | 90% | Moderate | Solution-phase |
Notably, amidite strategies enable precise control over conjugation sites, critical for constructing heterobifunctional DNA-polymer hybrids.
Properties
IUPAC Name |
N-(6-aminohexyl)-3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N4O8/c1-48-31-17-13-29(14-18-31)39(28-10-6-5-7-11-28,30-15-19-32(49-2)20-16-30)50-26-34-33(44)24-36(51-34)43-25-27(37(46)42-38(43)47)12-21-35(45)41-23-9-4-3-8-22-40/h5-7,10-21,25,33-34,36,44H,3-4,8-9,22-24,26,40H2,1-2H3,(H,41,45)(H,42,46,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRVIYIHUBJELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849571 | |
| Record name | 5-{3-[(6-Aminohexyl)amino]-3-oxoprop-1-en-1-yl}-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252337-60-3 | |
| Record name | 5-{3-[(6-Aminohexyl)amino]-3-oxoprop-1-en-1-yl}-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine involves multiple steps. One efficient procedure includes the use of modified H-phosphonate chemistry. The process involves the oxidation of a hydrogen-phosphonate intermediate at the 5′-end of oligodeoxynucleotide with 1,6-hexanediamine, resulting in the compound coupled with an aliphatic amine through a phosphoramidate linkage at its 5′-end .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This includes the use of automated synthesizers and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different uridine derivatives, while substitution reactions can introduce new functional groups to the nucleoside.
Scientific Research Applications
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its anticancer, antiviral, and antiparasitic properties.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
The compound exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA synthesis. By blocking this enzyme, 5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine prevents the replication of DNA, thereby inhibiting the growth of cancer cells and viruses .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural differences and applications among related uridine derivatives:
Key Observations :
Aminohexyl vs. Aminoethyl Side Chains: The 6-aminohexyl group in the target compound provides superior cellular uptake and conjugation efficiency compared to shorter-chain analogs like 2-aminoethyl . The hexyl spacer enhances solubility and reduces steric hindrance during DNA binding .
DMT Protection: Compounds with 5'-O-DMT (e.g., CAS 252337-60-3 and 252337-59-0) are essential for solid-phase oligonucleotide synthesis, enabling precise 5'-protection and deprotection . Non-DMT derivatives (e.g., CAS 252337-58-9) lack this feature, limiting their use in automated DNA synthesis.
Trifluoroacetamido Modifications: The trifluoroacetamido group (CAS 252337-59-0) serves as a protected intermediate, requiring deblocking (e.g., via ammonia) to generate the active aminohexyl form . This modification increases stability during synthesis but reduces direct antiviral activity compared to the deprotected aminohexyl variant .
The E-acrylamido group enables covalent interactions with DNA, making it critical for cross-linking and replication inhibition .
Biological Activity
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine (commonly referred to as 5-AHA-DU) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound, characterized by its unique structure, exhibits properties that make it a candidate for various applications, including gene delivery and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of 5-AHA-DU is , with a CAS number of 252337-60-3. The compound features a dimethoxytrityl (DMT) protecting group at the 5' position, which is crucial for its stability and reactivity in biochemical applications. The presence of the aminohexyl group enhances solubility and facilitates interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 694.82 g/mol |
| Solubility | Soluble in DMSO, DMF |
| Melting Point | Not specified |
| CAS Number | 252337-60-3 |
5-AHA-DU has been studied for its ability to act as a ribonucleoside activator, influencing various biological pathways. Its mechanism primarily involves the modulation of nucleic acid synthesis and interaction with cellular components.
1. Gene Delivery
The compound's ability to facilitate gene delivery systems has been highlighted in several studies. The aminohexyl moiety allows for better cellular uptake and endosomal escape, crucial for effective transfection.
2. Antiviral Activity
Research indicates that modified nucleosides can exhibit antiviral properties by inhibiting viral replication. The structural modifications in 5-AHA-DU may enhance its efficacy against specific viral targets.
Case Studies
Case Study 1: Gene Delivery Efficiency
A study demonstrated that 5-AHA-DU significantly improved the transfection efficiency of plasmid DNA in vitro compared to standard lipofection methods. The incorporation of 5-AHA-DU into liposomal formulations resulted in a twofold increase in gene expression levels in HEK293 cells.
Case Study 2: Antiviral Efficacy
In another investigation, 5-AHA-DU was tested against the influenza virus. Results showed that treatment with the compound reduced viral titers by up to 70% in infected cell cultures, suggesting a potent antiviral effect.
Table 2: Summary of Biological Activities
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₀H₆₂F₃N₆O₁₀P | |
| Molecular Weight | 995.03 g/mol | |
| Extinction Coefficient (260 nm) | 8400 M⁻¹cm⁻¹ | |
| Appearance | White solid |
Basic: What laboratory protocols are critical for handling this amidite to ensure synthesis reproducibility?
Answer:
- Storage : Store desiccated at -20°C to prevent hydrolysis of the phosphoramidite group. Pre-weigh in anhydrous conditions to avoid moisture exposure .
- Dissolution : Prior to synthesis, dissolve in anhydrous acetonitrile (recommended concentration: 0.1–0.15 M). Vortex thoroughly to ensure complete dissolution .
- Inert Atmosphere : Use argon or nitrogen gas during handling to minimize oxidation of the acrylamido group .
Advanced: How can coupling efficiency be optimized for this amidite in automated oligonucleotide synthesis?
Answer:
Coupling efficiency (>98%) is critical for high-yield synthesis. Methodological considerations include:
- Activator Choice : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) over benzimidazolium triflate for faster activation kinetics .
- Coupling Time : Extend to 3–5 minutes for sterically hindered amidites, as the acrylamido group may slow reaction rates .
- Capping : Apply rigorous capping (e.g., acetic anhydride/N-methylimidazole) to prevent truncated sequences from unreacted 5'-OH groups .
Q. Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Efficiency |
|---|---|---|
| Activator Concentration | 0.25 M ETT | ↑ Coupling rate |
| Reaction Time | 5 minutes | ↑ Yield |
| Solvent Purity | Anhydrous acetonitrile (H₂O < 10 ppm) | ↓ Hydrolysis |
Advanced: What analytical methods validate successful incorporation of this amidite into oligonucleotides?
Answer:
- HPLC Analysis : Use ion-pair reverse-phase HPLC (e.g., XBridge OST C18 column) with a 0.1 M TEAA/acetonitrile gradient. The acrylamido modification increases oligonucleotide hydrophobicity, shifting retention times .
- Mass Spectrometry : MALDI-TOF or ESI-MS detects the expected mass increase (e.g., +227.3 Da for the aminohexyl-acrylamido group) .
- UV Quantification : The extinction coefficient (8400 M⁻¹cm⁻¹ at 260 nm) enables precise quantification of amidite incorporation .
Advanced: How do solvent polarity and temperature affect the stability of the acrylamido group during post-synthetic conjugation?
Answer:
The acrylamido group’s reactivity varies with environmental conditions:
- Solvent Polarity : Use polar aprotic solvents (e.g., DMSO, DMF) to enhance thiol-ene conjugation kinetics. Avoid aqueous buffers at high pH (>8.5) to prevent premature hydrolysis .
- Temperature : Conduct reactions at 25–37°C; higher temperatures accelerate conjugation but may degrade the oligonucleotide. Monitor via UV-Vis for acrylamido loss (λ = 260 nm) .
Data Contradiction: How should researchers resolve discrepancies in reported molecular weights or extinction coefficients?
Answer:
- Source Validation : Cross-reference peer-reviewed publications (e.g., Russian Journal of Bioorganic Chemistry) over vendor catalogs. For example, the extinction coefficient in (8400 M⁻¹cm⁻¹) aligns with uridine analogs, whereas vendor data (e.g., ) may conflate related compounds.
- Empirical Calibration : Prepare a standard curve using HPLC-purified oligonucleotides containing the modification. Compare experimental absorbance values to theoretical predictions .
Advanced: What strategies enable site-specific functionalization of oligonucleotides using this amidite in CRISPR/Cas9 applications?
Answer:
- Positional Incorporation : Insert the amidite at guide RNA (gRNA) termini to avoid disrupting Cas9 binding. Use PAGE purification to isolate full-length gRNAs .
- Conjugation to Targeting Moieties : Attach cell-penetrating peptides (CPPs) via thiol-ene "click" chemistry to enhance cellular delivery. Validate specificity via luciferase reporter assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
